Compound Description: This class of compounds represents a novel group of kappa opioid analgesics. Research suggests they are significantly more potent (3-7 times) than similar compounds without the benzene or thiophene ring condensed on the piperidine nucleus. These compounds also exhibit a longer duration of action. []
Relevance: 1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline shares the core 1,2,3,4-tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituents at the 1 and 2 positions. Understanding the structure-activity relationship of these analgesics, particularly the influence of the aminomethyl and arylacetyl groups at positions 1 and 2, could offer insights into potential pharmacological activities of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. []
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)
Compound Description: 1BnTIQ is an endogenous neurotoxin found in the human brain and cerebrospinal fluid (CSF). Studies show that 1BnTIQ levels are elevated in the CSF of Parkinson's disease (PD) patients. Research indicates that 1BnTIQ can induce parkinsonism in rodents and primates. It achieves this by inhibiting Complex I in the mitochondria, leading to oxidative stress and ultimately neuronal death. [, , ]
Relevance: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is structurally analogous to 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline, differing only in the substituent at the 1-position. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline has a benzyl group while the target compound possesses a cyclobutyl group. This close structural similarity suggests that 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline might exhibit similar neurotoxic properties, particularly concerning dopaminergic neurons. [, , ]
1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ)
Compound Description: 1BnDIQ is a metabolite of 1BnTIQ, generated through dehydration by rat liver S9 enzymes. In vitro studies suggest that 1BnDIQ exhibits greater cytotoxicity compared to its parent compound, 1BnTIQ, in SH-SY5Y neuroblastoma cells. Due to its increased lipophilicity, it's postulated that 1BnDIQ can readily cross the blood-brain barrier, potentially contributing to neurotoxicity associated with Parkinson's disease. []
Relevance: Although 1-Benzyl-3,4-dihydroisoquinoline lacks the fully saturated tetrahydroisoquinoline core of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline, it remains a structurally relevant compound. Both share the same substituent at the 1-position (benzyl) and the isoquinoline moiety. The difference lies in the saturation of the heterocyclic ring. Investigating if 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline undergoes similar metabolic dehydration and comparing the toxicity of the resulting metabolite to 1BnDIQ could be insightful. []
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Compound Description: 1MeTIQ is an endogenous amine present in the human brain and various food sources. Unlike the structurally similar neurotoxin TIQ, 1MeTIQ exhibits neuroprotective properties. Studies show that 1MeTIQ can counteract the neurotoxic effects of compounds like MPTP, which induces Parkinson's disease-like symptoms. This neuroprotection might stem from 1MeTIQ's ability to prevent the decrease in dopamine transporter expression and reduce the formation of free radicals, thereby protecting dopaminergic neurons. [, , , , ]
Relevance: 1-Methyl-1,2,3,4-tetrahydroisoquinoline shares the core tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. Both compounds differ only in their 1-position substituent. 1-Methyl-1,2,3,4-tetrahydroisoquinoline has a methyl group, while 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline possesses a cyclobutyl group. Despite this difference, the similar structure opens avenues to investigate if 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline exhibits any neuroprotective activities like its counterpart. [, , , , ]
Compound Description: 3′,4′‐DHBnTIQ, an endogenous amine found in the mouse brain, is a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative with a dopamine moiety. This compound has been found to induce parkinsonism in mice upon chronic administration, possibly due to its uptake by the dopamine transporter and subsequent accumulation within dopaminergic neurons. []
Relevance: 1-(3′,4′-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline shares the core tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. While 1-(3′,4′-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline has a dihydroxybenzyl group at position 1, the target compound has a cyclobutyl group at the same position. Investigating if 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline interacts with the dopamine transporter or affects dopaminergic neurons, like 3′,4′‐DHBnTIQ, could provide valuable information about its potential neuroactivity. []
1,2,3,4-Tetrahydroisoquinoline (TIQ)
Compound Description: TIQ, an endogenous amine found in the brain, is known to induce parkinsonism in animal models. It is metabolized in the liver, primarily through 4-hydroxylation by cytochrome P450 enzymes. This compound can cross the blood-brain barrier, leading to its accumulation in the brain. [, , ]
Relevance: 1,2,3,4-Tetrahydroisoquinoline constitutes the core structure of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. The only structural difference is the cyclobutyl substituent at the 1-position in the target compound. Understanding the metabolic pathway and potential toxicity of 1,2,3,4-tetrahydroisoquinoline could provide insights into the metabolism and potential toxicity profile of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. [, , ]
Compound Description: This compound serves as a crucial building block in medicinal chemistry, particularly for synthesizing various biologically active molecules. Several methods, including diastereoselective synthesis and dynamic kinetic resolution, have been employed to produce both its (+) and (-) enantiomers. [, , ]
Relevance: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid shares the core tetrahydroisoquinoline ring system with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. Although 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a carboxylic acid group at position 1 and methoxy groups at positions 6 and 7, exploring synthetic routes involving 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline as a starting material could offer novel pathways for synthesizing structurally diverse and potentially bioactive compounds. [, , ]
Compound Description: This compound serves as a scaffold for developing novel PPARγ agonists, showing potential for treating diabetes. []
Relevance: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid shares the core tetrahydroisoquinoline structure with 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline. While (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has a carboxylic acid group at position 3, the target compound has a cyclobutyl group at position 1. This structural similarity might suggest potential applications of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline derivatives in targeting PPARγ, opening avenues for developing new therapeutic agents for diabetes. []
Compound Description: This particular scaffold forms the basis for developing P-glycoprotein (P-gp) modulators, which are significant in overcoming multidrug resistance in cancer treatment. Modifying this scaffold with various substituents has led to the identification of potent and selective P-gp modulators. [, ]
Relevance: 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline and 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline share the core tetrahydroisoquinoline structure. While 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline has a phenethyl group at position 2 and methoxy groups at positions 6 and 7, the target compound has a cyclobutyl group at position 1. This structural similarity could guide the design and development of novel P-gp modulators based on the 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline scaffold, potentially leading to new strategies for combating multidrug resistance in cancer. [, ]
Overview
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds. This specific compound has garnered attention due to its biochemical properties and potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
Source and Classification
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various chemical processes involving the condensation of phenylethylamine derivatives with aldehydes. It is classified as a bicyclic amine and is recognized for its interactions with various enzymes and receptors in biological systems. Its empirical formula is C13H17N with a molecular weight of 187.28 g/mol.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline typically involves several steps:
Condensation Reaction: The process begins with the condensation of a phenylethylamine derivative with an aldehyde to form an iminium ion intermediate.
Cyclization: This iminium ion then undergoes cyclization to yield 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline.
Optimization: Reaction conditions such as temperature, solvent choice (e.g., methanol or water), and catalysts are optimized to maximize yield and purity.
The synthesis can also involve the use of specific reagents like potassium permanganate for oxidation reactions or sodium borohydride for reduction processes.
Molecular Structure Analysis
Structure and Data
The molecular structure of 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework comprising a cyclobutane ring fused to a tetrahydroisoquinoline core. The compound exhibits chirality due to the presence of stereogenic centers.
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
Structural Features: The compound has a cyclobutane ring attached to the nitrogen-containing isoquinoline structure, influencing its biochemical interactions.
Chemical Reactions Analysis
Reactions and Technical Details
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives using agents like potassium permanganate.
Reduction: It can also be reduced to yield dihydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution can introduce different functional groups onto the isoquinoline ring.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.
Mechanism of Action
Process and Data
The mechanism of action for 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with neurotransmitter systems:
Monoamine Oxidase Inhibition: The compound has been shown to inhibit monoamine oxidase enzymes, which are responsible for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain.
Receptor Binding: It also binds to specific receptors involved in signal transduction pathways, influencing cellular responses and potentially enhancing mood and cognitive functions.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline exhibits several notable physical and chemical properties:
Appearance: It is typically found as a solid substance.
Solubility: The solubility characteristics can vary based on solvent polarity; it shows low solubility in alcohols and water at elevated temperatures.
Stability: The compound's stability is influenced by environmental factors such as temperature and pH.
These properties are critical for determining its handling in laboratory settings and potential applications.
Applications
Scientific Uses
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline has several scientific applications:
Neuroscience Research: Due to its effects on neurotransmitter levels, it is studied for potential therapeutic uses in treating mood disorders and cognitive impairments.
Drug Development: Its structural features make it a candidate for developing new pharmacological agents targeting various neurological conditions.
Biochemical Studies: The compound's interactions with enzymes provide insights into biochemical pathways relevant to drug metabolism and efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards a pharmacologically active compound related to Imiquimod